![molecular formula C7H8N2O2 B574708 N'-Ethylidenefuran-2-carbohydrazide CAS No. 186793-36-2](/img/structure/B574708.png)
N'-Ethylidenefuran-2-carbohydrazide
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Overview
Description
“N’-Ethylidenefuran-2-carbohydrazide” is a chemical compound with the molecular formula C7H8N2O2 and a molecular weight of 152.15 . It is categorized under aromatic heterocycles and is used for research purposes .
Molecular Structure Analysis
The molecular structure of “N’-Ethylidenefuran-2-carbohydrazide” is determined by its molecular formula C7H8N2O2 . Detailed structural analysis would typically involve techniques such as Nuclear Magnetic Resonance (NMR), High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Ultra Performance Liquid Chromatography (UPLC) .Physical And Chemical Properties Analysis
The physical and chemical properties of “N’-Ethylidenefuran-2-carbohydrazide” include its molecular weight (152.15) and molecular formula (C7H8N2O2) . Detailed analysis of its physical and chemical properties would typically involve determining parameters such as specific gravity/density, specific heat capacity, surface tension, viscosity, refractive index .Mechanism of Action
Safety and Hazards
Future Directions
While specific future directions for “N’-Ethylidenefuran-2-carbohydrazide” are not available, the field of drug development using carbohydrate-containing therapeutics is promising . This includes the development of controlled drug delivery systems , and the exploration of carbohydrates for therapeutics .
properties
IUPAC Name |
N-[(E)-ethylideneamino]furan-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c1-2-8-9-7(10)6-4-3-5-11-6/h2-5H,1H3,(H,9,10)/b8-2+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBKDZUKFJIWPLX-KRXBUXKQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=NNC(=O)C1=CC=CO1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=N/NC(=O)C1=CC=CO1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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